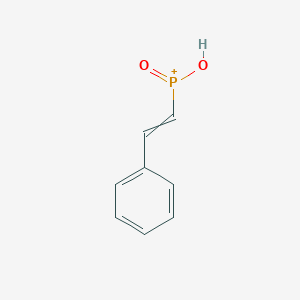
Hydroxy(oxo)(2-phenylethenyl)phosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxy(oxo)(2-phenylethenyl)phosphanium is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to a hydroxy group, an oxo group, and a 2-phenylethenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hydroxy(oxo)(2-phenylethenyl)phosphanium typically involves the reaction of a phosphine oxide with a suitable alkene. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired product. The reaction conditions often include the use of strong bases such as butyllithium or sodium hydride in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other organophosphorus synthesis techniques. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient industrial production .
化学反应分析
Types of Reactions
Hydroxy(oxo)(2-phenylethenyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to phosphines or other lower oxidation state species.
Substitution: The hydroxy and oxo groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound .
科学研究应用
Hydroxy(oxo)(2-phenylethenyl)phosphanium has several scientific research applications, including:
作用机制
The mechanism of action of hydroxy(oxo)(2-phenylethenyl)phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It may also interact with biological membranes, affecting cellular processes. The specific pathways involved depend on the compound’s structure and the nature of its interactions with target molecules .
相似化合物的比较
Similar Compounds
Similar compounds to hydroxy(oxo)(2-phenylethenyl)phosphanium include other organophosphorus compounds such as:
Phosphine oxides: Compounds with a phosphorus-oxygen double bond.
Phosphinic acids: Compounds with a phosphorus-hydrogen bond and an oxygen atom.
Phosphonates: Compounds with a phosphorus-carbon bond and two oxygen atoms.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.
属性
CAS 编号 |
63263-75-2 |
|---|---|
分子式 |
C8H8O2P+ |
分子量 |
167.12 g/mol |
IUPAC 名称 |
hydroxy-oxo-(2-phenylethenyl)phosphanium |
InChI |
InChI=1S/C8H7O2P/c9-11(10)7-6-8-4-2-1-3-5-8/h1-7H/p+1 |
InChI 键 |
CHCZFTQRHVAHSK-UHFFFAOYSA-O |
规范 SMILES |
C1=CC=C(C=C1)C=C[P+](=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


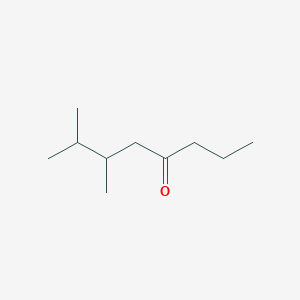
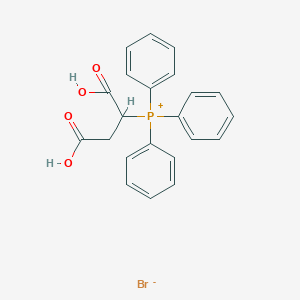
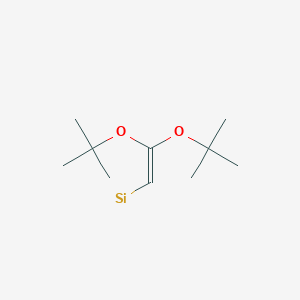
![4-[2-(2-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14491171.png)
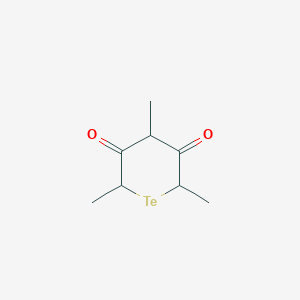
![Benzothiazolium, 3-ethyl-2-[2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-1-butenyl]-6-methyl-, iodide](/img/structure/B14491179.png)
![3,3',4,4'-Tetrahydro[6,6'-bi-2lambda~6~,1-benzothiazine]-2,2,2',2'(1H,1'H)-tetrone](/img/structure/B14491182.png)
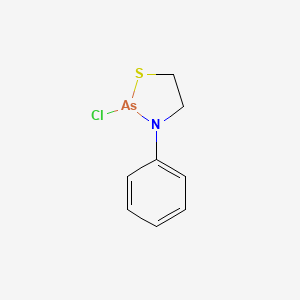
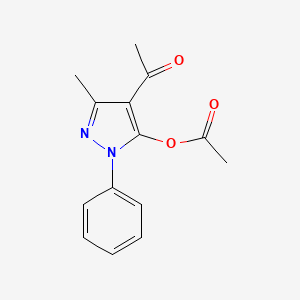
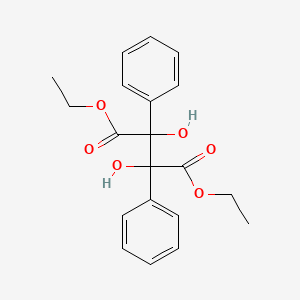
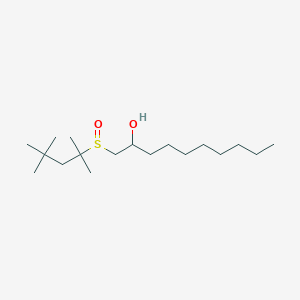
![2,2'-Sulfonylbis[5-(diacetylamino)benzene-1-sulfonic acid]](/img/structure/B14491202.png)
![1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylethan-1-iminium bromide](/img/structure/B14491203.png)
![3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14491209.png)
